6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Description
6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a phenoxy group, and an ethylbutanoyl moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O3/c1-34-20-8-6-19(7-9-20)28-12-14-29(15-13-28)23(32)16-30-24(33)31-22(27-30)11-10-21(26-31)17-2-4-18(25)5-3-17/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPCVSWGCEFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization Using Tetramethylammonium Bromide and Oxone
Ruso et al. developed a one-pot protocol for synthesizing 3-substituted triazolopyridazines via oxidative cyclization. For the target compound, this method would involve:
- Hydrazone Formation : Reacting 6-(4-chlorophenyl)pyridazin-3(2H)-one hydrazine with an aldehyde precursor bearing the 2-oxoethylpiperazine side chain.
- Cyclization : Treating the hydrazone intermediate with tetramethylammonium bromide (20 mol%) and Oxone (1.5 equiv.) in ethanol at 60°C for 5 hours. This step induces intramolecular cyclization, forming the triazole ring.
Key advantages include functional group tolerance (e.g., stability of the piperazine moiety) and high yields (up to 92% for analogous compounds).
Acid-Catalyzed Cyclocondensation
An alternative route involves cyclocondensation using para-toluenesulfonic acid (p-TsOH). Senthil Kumaran et al. demonstrated this method for triazolopyridazinones by reacting methyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylate with phenyl hydrazines in toluene-THF. Adapting this approach:
- Hydrazine Coupling : 6-(4-Chlorophenyl)pyridazine-3-hydrazine reacts with a formyl-containing precursor.
- Cyclization : Heating with p-TsOH at 100°C for 2–7 days induces ring closure.
While this method avoids metal catalysts, prolonged reaction times and moderate yields (65–78%) limit scalability.
Installation of the 2-Oxoethylpiperazine Side Chain
The 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl} side chain requires sequential alkylation and amidation:
Alkylation of the Triazolopyridazinone Nitrogen
- Chloroacetylation : Treating the triazolopyridazinone core with chloroacetyl chloride in dichloromethane introduces a chloroacetamide group at position 2.
- Nucleophilic Substitution : Reacting the chloroacetamide intermediate with 4-(4-methoxyphenyl)piperazine in the presence of a base (e.g., K₂CO₃) yields the final side chain.
Direct Coupling via Carbodiimide Chemistry
An alternative approach involves synthesizing 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetic acid separately and coupling it to the triazolopyridazinone core using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Optimization and Mechanistic Insights
Side Reactions and Mitigation
- Piperazine Oxidation : The methoxyphenyl group on piperazine is sensitive to strong oxidants. Using mild conditions (e.g., Oxone instead of H₂O₂) prevents degradation.
- Regioselectivity : Cyclization must favor thetriazolo[4,3-b]pyridazin-3-one isomer. Steric guidance from the 4-chlorophenyl group ensures correct regiochemistry.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Butanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- 1-(2-Ethylbutanoyl)-4-{[2-(morpholin-1-ylcarbonyl)phenoxy]methyl}piperidine
- 1-(2-Ethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]ethyl}piperidine
Uniqueness
6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves multiple steps, typically starting with the formation of the triazole and pyridazine rings. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing appropriate precursors and cyclization methods.
- Piperazine Derivative Formation : Incorporating the piperazine moiety which is crucial for biological activity.
- Final Assembly : Combining all components to yield the final product.
The structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing triazoles have been shown to inhibit various cancer cell lines effectively:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Case Studies : A study highlighted the effectiveness of similar triazole derivatives against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases:
- In Vitro Studies : Preliminary studies have shown that compounds with similar piperazine substitutions can protect neuronal cells from oxidative stress .
- Potential Applications : Investigations into its use for conditions like Alzheimer's disease are ongoing.
Summary of Biological Activities
Q & A
Synthesis Optimization
Q: How can researchers optimize synthetic routes for this compound to improve yield and purity? A: Optimization involves multi-step strategies:
- Core Formation: Use condensation reactions (e.g., triazolopyridazine core assembly via cyclization of hydrazine derivatives with carbonyl intermediates) .
- Piperazine Substitution: Introduce the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution or coupling reactions. Solvents like dimethylformamide (DMF) or dichloromethane, paired with catalysts (e.g., Pd/C or CuI), enhance reaction efficiency .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate high-purity fractions .
Structural Characterization
Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Key methodologies include:
- Spectroscopy: H/C NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight .
- Crystallography: X-ray diffraction (if crystals are obtainable) resolves 3D conformation and hydrogen-bonding networks, critical for understanding bioactivity .
- Chromatography: HPLC with UV/Vis or MS detection monitors purity (>95% threshold for pharmacological assays) .
Structure-Activity Relationship (SAR) Studies
Q: How can researchers design SAR studies to evaluate the impact of substituents on biological activity? A: Advanced strategies involve:
- Substituent Variation: Modify the chlorophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) to assess electronic effects. Adjust the piperazine side chain to alter lipophilicity .
- Biological Assays: Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Compare IC values to correlate structural changes with potency .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in biological activity data across studies? A: Contradictions may arise from:
- Impurities: Characterize byproducts (e.g., via LC-MS) using reference standards. highlights impurities in piperazine-linked triazoles that can skew results .
- Solvent Effects: Re-test compounds in standardized solvents (e.g., DMSO for in vitro assays) to control for solubility artifacts .
Solubility and Formulation Challenges
Q: What methods improve solubility for in vivo studies? A:
- Co-solvent Systems: Use cyclodextrins or lipid-based nanoparticles for hydrophobic compounds. suggests methoxyphenyl groups enhance solubility in polar aprotic solvents .
- Salt Formation: Explore hydrochloride or phosphate salts to increase aqueous compatibility .
In Vivo Pharmacokinetic Profiling
Q: What experimental models are suitable for evaluating bioavailability and metabolism? A: Advanced approaches include:
- Rodent Models: Administer via intravenous/oral routes and measure plasma concentrations (LC-MS/MS). Monitor metabolites (e.g., demethylation of the methoxyphenyl group) .
- Tissue Distribution: Use radiolabeled analogs (e.g., C) to track compound accumulation in target organs .
Computational Modeling
Q: How can molecular docking guide target identification? A:
- Docking Simulations: Use software like AutoDock Vina to predict binding poses with receptors (e.g., kinases or GPCRs). Validate with mutagenesis studies .
- QSAR Models: Corrogate electronic (Hammett constants) and steric parameters (molar refractivity) with activity data .
Reaction Byproduct Analysis
Q: How to identify and mitigate side products during synthesis? A:
- Real-Time Monitoring: Use TLC or inline FTIR to detect intermediates. notes thiazolidinone byproducts in analogous reactions .
- Byproduct Isolation: Purify unexpected peaks (HPLC) and characterize via NMR/MS to adjust reaction conditions (e.g., temperature or stoichiometry) .
Stability Under Storage Conditions
Q: What storage protocols prevent degradation? A:
- Temperature: Store at -20°C in amber vials to minimize photodegradation. recommends desiccants for hygroscopic compounds .
- Stability Assays: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Target Selectivity Profiling
Q: How to assess off-target effects in complex biological systems? A:
- Panels: Screen against receptor/kinase panels (e.g., Eurofins CEREP) to identify cross-reactivity.
- Functional Assays: Use calcium flux or cAMP assays for GPCR targets. highlights piperazine-linked triazoles' affinity for serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
